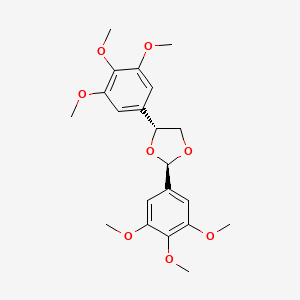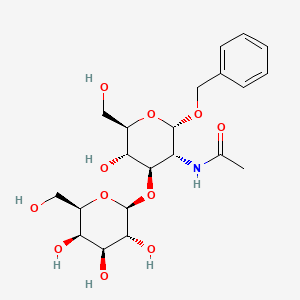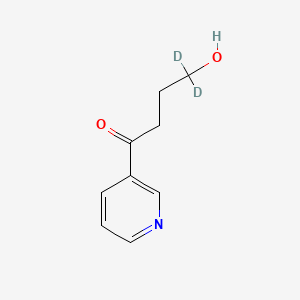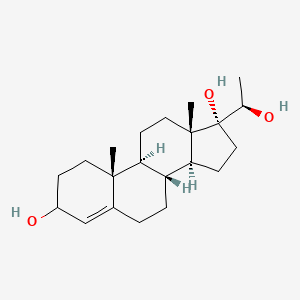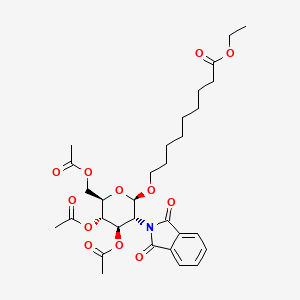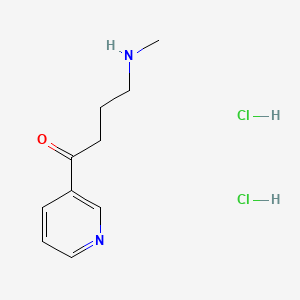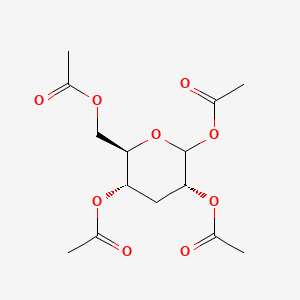
1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose is a carbohydrate derivative . It is used in the synthesis of disaccharides and D-glucose6-phosphate .
Synthesis Analysis
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose has been improved by the assistance of molecular sieves . The amino group was protected during acetylation by converting it into Schiff base .Molecular Structure Analysis
The molecular formula of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose is C14H21NO9 . The molecular weight is 383.78 . The InChI string isInChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14-;/m1./s1 . Chemical Reactions Analysis
The tetra-acetyl derivatives were used to synthesize Schiff bases of benzaldehyde, 5-bromo-salicyaldehyde, vanillin, and veratraldehyde .Physical And Chemical Properties Analysis
The compound is a powder form . It has an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O . The composition includes carbon (42.9-44.7%) and nitrogen (3.4-3.9%) .Aplicaciones Científicas De Investigación
Glycopeptide Synthesis : This compound has been used in the solid-phase synthesis of glycopeptides, specifically for O-glycosylating resin-bound protected peptides having a serine residue with a free hydroxyl group (Hollósi et al., 1991).
Protecting Groups in Organic Synthesis : It serves as an important intermediate in organic syntheses, particularly in the formation of protecting groups for carbohydrates (Cunha et al., 1999).
Sugar Nucleoside Synthesis : This compound has been utilized in the synthesis of branched-chain sugar nucleosides, such as 9-(3-Deoxy-3-C-hydroxymethyl-β-D-glucopyranosyl)-adenine (Rosenthal et al., 1969).
Antitumor Activity : It has been studied for its antitumor activity, particularly in the form of 1,3,4,6-tetra-O-acetyl-2-(di-2-chloroethyl)amino-2-deoxy-D-glucopyranose, which shows activity against L1210 leukemia and P388 leukemia (Wampler et al., 1975).
Synthesis of Thioglycosides : The compound has been used in the facile synthesis of silylated thioglycosides, applicable to various sugar substrates (Nambiar et al., 1989).
Regioselective Protection in Carbohydrate Chemistry : It plays a role in the regioselective one-pot protection of D-glucosamine, leading to fully protected derivatives and specific alcohols (Chang et al., 2010).
Synthesis of Glucopyranosyl-1,2,3-Triazoles : The compound reacts with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles, which are important in the synthesis of sugar-derived acetylenes and disaccharide analogs (Norris et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3S,5R)-3,5,6-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-13-11(20-8(2)16)5-12(21-9(3)17)14(23-13)22-10(4)18/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQVUVQFUFLAHX-OANWKOAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722116 |
Source


|
| Record name | 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose | |
CAS RN |
5040-09-5 |
Source


|
| Record name | 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

